Methyl (S)-3-(4-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate

Suzuki–Miyaura cross-coupling N-protecting group comparison bromotryptophan derivatization

Methyl (S)-3-(4-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate (CAS 691885-32-2) is an orthogonally protected, enantiomerically pure (S)-4‑bromotryptophan derivative. The molecule combines three functional handles — a C4 aryl bromide on the indole ring, an Nα‑Boc‑protected amine, and a C‑terminal methyl ester — enabling sequential, chemoselective transformations without protecting‑group erosion or racemization.

Molecular Formula C17H21BrN2O4
Molecular Weight 397.3 g/mol
Cat. No. B12841903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (S)-3-(4-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate
Molecular FormulaC17H21BrN2O4
Molecular Weight397.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CNC2=C1C(=CC=C2)Br)C(=O)OC
InChIInChI=1S/C17H21BrN2O4/c1-17(2,3)24-16(22)20-13(15(21)23-4)8-10-9-19-12-7-5-6-11(18)14(10)12/h5-7,9,13,19H,8H2,1-4H3,(H,20,22)/t13-/m0/s1
InChIKeyJSXFCSUOYOQOLC-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (S)-3-(4-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate: What Procurement Teams Need to Know About This Chiral 4‑Bromo‑Tryptophan Building Block


Methyl (S)-3-(4-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate (CAS 691885-32-2) is an orthogonally protected, enantiomerically pure (S)-4‑bromotryptophan derivative . The molecule combines three functional handles — a C4 aryl bromide on the indole ring, an Nα‑Boc‑protected amine, and a C‑terminal methyl ester — enabling sequential, chemoselective transformations without protecting‑group erosion or racemization . It serves primarily as a late‑stage diversification platform for cross‑coupling chemistry and as a key intermediate in the asymmetric total synthesis of ergot alkaloids .

Methyl (S)-3-(4-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate: Why a 5‑Bromo Isomer or an Fmoc‑Protected Analog Cannot Substitute


Substituting this compound with its 5‑bromo regioisomer, an Fmoc‑protected variant, or a racemic mixture introduces orthogonal liabilities that compound into synthetic failure. The C4‑bromo position is mechanistically mandatory for the Pd‑catalyzed Heck cyclization that constructs the tricyclic ergoline core [1]; the 5‑, 6‑, and 7‑bromo isomers are not competent in this transformation because the resulting organopalladium intermediate cannot achieve the required 6‑endo cyclization geometry. Replacing the Boc group with Fmoc reduces Suzuki–Miyaura cross‑coupling conversion from >97% to as low as 10% with amine‑containing boronic acids due to Pd‑coordination interference, while the Fmoc group also imposes a different deprotection protocol incompatible with acid‑sensitive downstream intermediates [2]. Using the racemic DL mixture (CAS 691885-36-6) forfeits the enantiomeric integrity required for natural‑product total synthesis, where the (S)‑configuration is essential for biological target engagement [1].

Methyl (S)-3-(4-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate: Quantitative Head‑to‑Head Evidence Against Closest Analogs


Boc vs Fmoc Nα‑Protection: Suzuki–Miyaura Cross‑Coupling Conversion Efficiency

Nα‑Boc‑protected bromotryptophan achieves near‑quantitative conversion across a panel of electronically diverse boronic acids under ambient‑temperature, ligand‑free Pd‑nanoparticle catalysis, whereas the corresponding Nα‑Fmoc analog exhibits substrate‑dependent conversion collapse. This comparison was demonstrated on the 7‑bromo scaffold, and the protecting‑group electronic effect is a class‑level property transferable to the 4‑bromo series [1]. For procurement, this means the Boc‑protected compound is a more reliable, universal substrate for diversification libraries.

Suzuki–Miyaura cross-coupling N-protecting group comparison bromotryptophan derivatization

4‑Bromo vs 5‑Bromo Positional Isomer: Competence for Ergot Alkaloid Tricyclic Core Construction

The 4‑bromo substituent is mechanistically obligatory for the intramolecular Heck reaction that forges the benz[c,d]indole tricyclic framework shared by chanoclavine‑I, costaclavine, and clavicipitic acid. The C4‑bromo position places the emerging organopalladium intermediate in the correct geometry for 6‑endo cyclization onto the conjugated ester; the 5‑bromo, 6‑bromo, and 7‑bromo regioisomers cannot achieve this geometry and fail to cyclize [1]. This is a cross‑study consistent observation: all reported syntheses of optically active ergot alkaloids using halogenated tryptophan building blocks explicitly require the 4‑bromo derivative [1].

Heck cyclization ergot alkaloid total synthesis regioisomer reactivity

(S)‑Enantiomer vs DL‑Racemate: Optical Purity and Racemization‑Free Deprotection Conditions

The (S)‑enantiomer (CAS 691885-32-2) has been demonstrated to undergo sequential deprotection — methyl ester hydrolysis with KOH/MeOH followed by Boc removal with 50% aqueous acetic acid — without detectable racemization, preserving optical activity through to the final natural product [1]. The racemic DL mixture (CAS 691885-36-6) requires additional chiral resolution steps that reduce overall yield and increase cost. This established racemization‑free deprotection protocol is critical because many N‑Boc‑tryptophan esters are prone to epimerization under standard TFA deprotection conditions [1].

enantiomeric purity chiral building block deprotection without racemization

Methyl Ester vs Free Carboxylic Acid: Solubility and Orthogonal Deprotection Compatibility

The methyl ester form of this 4‑bromo‑N‑Boc‑tryptophan derivative provides markedly enhanced solubility in common organic solvents (dichloromethane, ethyl acetate, THF) compared to the free carboxylic acid form, which is predominantly water‑soluble in its zwitterionic state and often requires DMF or DMSO for homogeneous reaction conditions [1]. The methyl ester also enables orthogonal deprotection strategies: the ester can be selectively hydrolyzed under mild alkaline conditions (KOH/MeOH) without affecting the Boc group or the aryl bromide, a selectivity profile not achievable with benzyl or tert‑butyl esters [1]. For reference, Boc‑Trp‑OMe (the non‑brominated analog, CAS 33900-28-6) exhibits a melting point of 151–152 °C, logP ~3.17, and very low aqueous solubility (~0.14 g/L at 25 °C), providing a physicochemical baseline for the brominated derivative .

methyl ester protection organic solubility orthogonal deprotection

Methyl (S)-3-(4-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate: Application Scenarios Grounded in Quantitative Differentiation Evidence


Ergot Alkaloid Total Synthesis: Chanoclavine‑I, Costaclavine, and Clavicipitic Acid

The 4‑bromo position is the only halogenation pattern that enables the Pd‑catalyzed intramolecular Heck cyclization constructing the benz[c,d]indole core of ergot alkaloids [1]. The (S)‑configuration and racemization‑free deprotection protocol (KOH/MeOH then 50% AcOH) ensure that the final natural product retains optical activity without requiring chiral resolution of intermediates [2]. The Boc group provides the Nα‑protection needed during Heck cyclization and can be removed orthogonally to the methyl ester.

Diversification Library Synthesis via Suzuki–Miyaura Cross‑Coupling

The Boc‑protected substrate delivers superior and more uniform Suzuki coupling conversion than the Fmoc analog — >97% average conversion across electronically diverse boronic acids vs 71% average for Fmoc, with the critical difference that the Fmoc analog collapses to 10% conversion with 3‑aminophenylboronic acid while the Boc analog remains at >99% [1]. This reliability makes the Boc compound the preferred substrate for parallel synthesis of C4‑aryl‑substituted tryptophan libraries.

Solid‑Phase Peptide Synthesis with On‑Resin Cross‑Coupling

The orthogonal protection (Boc on Nα, methyl ester on C‑terminus) allows selective incorporation into peptide chains via standard coupling chemistry, followed by on‑resin Suzuki–Miyaura diversification at the C4 position. While literature reports for 5‑, 6‑, and 7‑bromo tryptophans demonstrate on‑resin cross‑coupling compatibility [1], the 4‑bromo derivative offers a distinct structural vector for peptide conformational constraint and target engagement that the other regioisomers cannot access.

Process Chemistry Scale‑Up of Chiral Tryptophan Intermediates

Procuring the pre‑resolved (S)‑enantiomer (CAS 691885-32-2) eliminates the need for in‑house chiral resolution, saving at least one unit operation and avoiding the ~50% mass loss inherent in racemate resolution [1]. The established racemization‑free deprotection conditions provide process chemists with a validated protocol that does not require re‑optimization of chiral integrity at each intermediate stage.

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